![molecular formula C17H18N2S B12463392 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[45]dec-2-ene is a complex organic compound featuring a naphthalene ring, a thia-diazaspiro structure, and a dec-2-ene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene typically involves the cycloaddition of naphthalen-1-yl derivatives with appropriate thia-diazaspiro precursors. One common method involves the reaction of 3-(naphthalen-1-yl)prop-2-yn-1-yl with 3-phenylprop-2-en-1-yl ammonium bromide under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including alkylation, cyclization, and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like benzylamine or phenyl hydrazine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline medium at lower temperatures (10–15°C).
Reduction: Sodium borohydride in ethanol.
Substitution: Benzylamine in ethanol at room temperature or refluxing conditions.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl oxides.
Reduction: Formation of reduced naphthalen-1-yl derivatives.
Substitution: Formation of benzylamide and pyrrolone derivatives.
科学的研究の応用
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of photochromic materials and other advanced materials.
作用機序
The mechanism of action of 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene involves its interaction with molecular targets through cycloaddition and substitution reactions. The naphthalene ring acts as an electron donor, facilitating the formation of stable intermediates and products. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to its observed biological activities .
類似化合物との比較
Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-yl derivatives: These compounds share the naphthalene ring and exhibit similar chemical reactivity.
Naphthopyrans: Known for their photochromic properties, these compounds also contain naphthalene rings and are used in similar applications.
Uniqueness
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[45]dec-2-ene is unique due to its thia-diazaspiro structure, which imparts distinct chemical and biological properties
特性
分子式 |
C17H18N2S |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
2-naphthalen-1-yl-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C17H18N2S/c1-4-11-17(12-5-1)19-18-16(20-17)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,19H,1,4-5,11-12H2 |
InChIキー |
NOGMCLUKVHALCC-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)NN=C(S2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


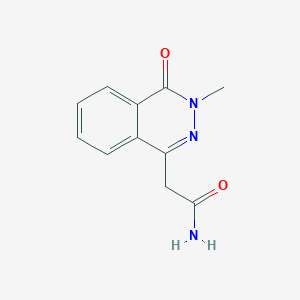
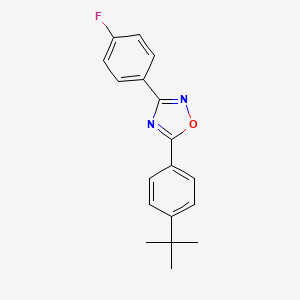
![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
![(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate](/img/structure/B12463324.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12463332.png)
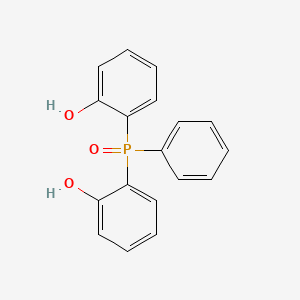
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463347.png)
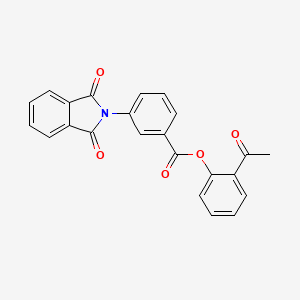
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)
![(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12463371.png)
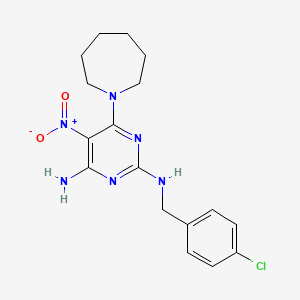
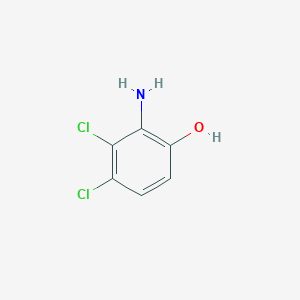
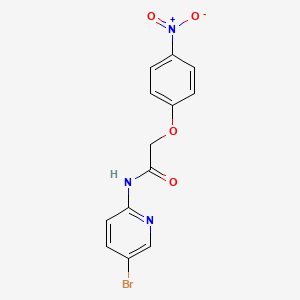
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
